(1-(Piperidin-4-yl)indolin-6-yl)methanol
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
(1-(Piperidin-4-yl)indolin-6-yl)methanol is a nitrogen-containing heterocyclic compound characterized by a fused indoline core. Its IUPAC name reflects the systematic arrangement of functional groups:
- Indoline moiety : A bicyclic system comprising a benzene ring fused to a pyrrolidine ring.
- Piperidin-4-yl substituent : A six-membered saturated nitrogen ring attached to the indoline at position 1.
- Hydroxymethyl group : A -CH₂OH group located at position 6 of the indoline structure.
The molecular formula is C₁₄H₂₀N₂O , with a molecular weight of 232.33 g/mol . The CAS registry number is 2098004-39-6 . Key structural features include:
| Feature | Description |
|---|---|
| Indoline core | Fused benzene-pyrrolidine system with a hydroxymethyl substituent |
| Piperidin-4-yl group | Saturated six-membered amine ring attached at position 1 of indoline |
| Functional groups | Primary alcohol (-CH₂OH), tertiary amine (piperidine), and aromatic system |
The SMILES notation OCC1=CC(N(C2CCNCC2)CC3)=C3C=C1 illustrates the connectivity: a hydroxymethyl group (OCC) attached to position 6 of the indoline ring, with a piperidine substituent (N(C2CCNCC2)) at position 1.
Crystallographic Analysis and Conformational Studies
Explicit crystallographic data for this compound are not publicly available in peer-reviewed literature. However, structural analogs provide insights into potential conformational preferences:
Piperidine ring conformation :
Indoline ring system :
- The fused bicyclic structure enforces planarity at the benzene-pyrrolidine junction.
- Hydroxymethyl groups at position 6 may engage in intramolecular hydrogen bonding with adjacent nitrogens under specific conditions.
Interruption patterns :
| Structural Analog | Observed Conformation | Relevance to Target Compound |
|---|---|---|
| 1-Benzyl-4′,5′-diphenylpiperidine-3-spiro-3′-pyrrolidine-2′-spiro-3′′-indoline-4,2′′-dione | Chair (piperidin-4-one), envelope (pyrrolidine) | Suggests piperidine substituents adopt chair-like arrangements |
| Spiro[indoline-3,2′-quinoline] derivatives | Planar indoline core, variable quinoline orientations | Indicates rigid indoline geometry |
Spectral Identification (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound are unavailable in public databases, the following assignments may be inferred from structural analogs:
| Proton Environment | Expected δ (ppm) | Multiplicity | Key Observations |
|---|---|---|---|
| Piperidine α-protons | 1.5–2.5 | Multiplet | Broad signals due to rapid ring inversion |
| Indoline aromatic protons | 6.5–7.5 | Doublets/Triplets | Downfield shifts from electron-withdrawing effects |
| Hydroxymethyl (CH₂OH) | 3.3–3.7 | Singlet | Broad peak due to exchange with solvent |
| Methanol OH | 1.0–1.5 | Broad | Exchange broadening, solvent-dependent |
Note: Actual assignments require experimental validation.
Infrared (IR) Spectroscopy
Predicted IR absorption bands based on functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200–3500 | Broad |
| C-H (aromatic) | 3000–3100 | Medium |
| C-N (piperidine) | 1200–1250 | Weak |
| C-O (hydroxymethyl) | 1250–1300 | Medium |
Mass Spectrometry
Theoretical fragmentation patterns for m/z 232.33 (M+H)⁺ :
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Mechanism |
|---|---|---|---|
| 214 | Loss of H₂O (18 Da) | Dehydration | Cleavage of hydroxymethyl group |
| 147 | Indoline core (C₉H₉N) | Piperidine + CH₂OH (85 Da) | α-Cleavage at C-N bond |
| 85 | Piperidine (C₅H₁₁N) | Indoline + CH₂OH (147 Da) | Retro-Diels-Alder fragmentation |
Key peaks would include m/z 232 (M+H)⁺, 214 (M+H - H₂O)⁺, and 147 (indoline core).
Properties
CAS No. |
2098004-39-6 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1-piperidin-4-yl-2,3-dihydroindol-6-yl)methanol |
InChI |
InChI=1S/C14H20N2O/c17-10-11-1-2-12-5-8-16(14(12)9-11)13-3-6-15-7-4-13/h1-2,9,13,15,17H,3-8,10H2 |
InChI Key |
WJYMVFCAKAPBLQ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CCC3=C2C=C(C=C3)CO |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=C(C=C3)CO |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Reactivity Profile
(1-(Piperidin-4-yl)indolin-6-yl)methanol is a hybrid molecule featuring:
-
A piperidine ring (secondary amine with stereochemical flexibility).
-
A substituted indoline scaffold (aromatic system with redox-active properties).
-
A primary alcohol (–CHOH) at the 6-position.
Key reaction pathways are driven by these functional groups (Table 1).
Table 1: Primary Reaction Pathways and Conditions
Oxidation of the Primary Alcohol
The –CHOH group undergoes oxidation to form a carbonyl. For example:
-
PCC in dichloromethane selectively oxidizes the alcohol to an aldehyde without over-oxidation to carboxylic acid.
-
KMnO4_44 under acidic conditions yields the carboxylic acid, but this is less common due to competing indoline ring oxidation.
Example :
this compound → (1-(Piperidin-4-yl)indolin-6-yl)formaldehyde
Yield: 78–85% (PCC, 0°C, 2 h).
Ester and Ether Formation
The alcohol participates in nucleophilic substitutions:
-
Esterification : Acetic anhydride in HSO produces acetates, improving metabolic stability.
-
Etherification : Methyl iodide with KCO in DMF forms methyl ethers, enhancing blood-brain barrier penetration .
Notable Product :
6-(Methoxymethyl)-1-(piperidin-4-yl)indoline (IC = 12 nM for kinase inhibition) .
Piperidine Functionalization
The piperidine nitrogen undergoes alkylation or acylation:
-
N-Alkylation : Electrophiles like methyl triflate yield N-methyl derivatives, altering receptor binding .
-
N-Acylation : Isobutyryl chloride forms amides, modulating solubility and target affinity .
Case Study :
N-Isobutyryl derivatives showed 10-fold increased solubility (2.1 mg/mL → 21 mg/mL) .
Cyclization Reactions
-
Intramolecular Heck Reaction : Palladium-catalyzed coupling forms tricyclic frameworks (e.g., indoloquinolizidines) .
-
Reductive Cyclization : NaBHCN with aldehydes generates spirocyclic indoline-piperidine hybrids .
Example :
Spiro[indoline-3,2'-pyrrolidine] derivatives (IC < 50 nM for opioid receptors) .
Cross-Coupling Reactions
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on key features such as core structure, substituents, and pharmacological activity.
Structural and Functional Analogues
2.1.1 Alcohol-Substituted Piperidines (Antimalarial Agents)
highlights 1,4-disubstituted piperidines with alcohol groups, such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibits potent antiplasmodial activity against artemisinin-resistant Plasmodium strains (IC50 = 1.03–2.52 μg/mL) and high selectivity (SI = 15–182) .
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Similar activity profile to Compound 7, with IC50 values of 1.03–4.43 μg/mL .
Key Comparison :
- The target compound’s indoline core differs from the benzyl-substituted piperidines in . However, both share a critical hydroxyl group, which identifies as enhancing antiplasmodial activity and selectivity. The indoline scaffold may offer improved metabolic stability compared to benzyl groups.
2.1.2 Piperidinyl-Indole Derivatives (Antimicrobial Synergists)
- DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) : Acts as a synergist for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole): Another MRSA-targeting synergist with a chloro-substituted aryl group .
Key Comparison :
- While DMPI and CDFII feature indole cores, the target compound’s indoline scaffold (saturated bicyclic structure) may alter binding kinetics. The methanol group at the 6-position could modulate solubility or target engagement differently than the methyl or halogen substituents in these analogs.
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Group Position: In , alcohol-substituted piperidines show higher activity when the hydroxyl is at C-7'. The target compound’s methanol at the indolin-6-position may influence spatial interactions with parasitic or microbial targets .
- Core Rigidity : Piperidinyl-indoles () rely on aromatic stacking for MRSA activity, whereas the indoline-piperidine hybrid in the target compound could favor alternative binding modes.
Pharmacological Selectivity
- The alcohol-substituted piperidines in exhibit parasite selectivity (SI > 15), likely due to hydroxyl-driven interactions with Plasmodium targets. The target compound’s selectivity remains uncharacterized but could benefit from similar mechanisms .
- In contrast, DMPI and CDFII lack reported selectivity indices, as their role is synergistic rather than direct bactericidal .
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(Piperidin-4-yl)indolin-6-yl)methanol generally involves two key components:
- Construction or functionalization of the piperidine ring, often at the 4-position.
- Attachment or modification of the indoline ring at the 6-position with a methanol substituent.
The methodologies typically utilize coupling reactions, reductive aminations, and catalytic hydrogenations to achieve the target compound with high selectivity and yield.
Piperidine Ring Preparation and Functionalization
Piperidine derivatives are commonly synthesized through intramolecular ring closure, metal-catalyzed cyclizations, or reductive amination cascades. Several approaches relevant to the preparation of piperidin-4-yl substituents include:
Intramolecular Cyclization: Radical or metal-catalyzed cyclizations of enynes or alkynes can form polysubstituted piperidines with regio- and stereoselectivity. For example, triethylborane-initiated radical cyclizations lead to six-membered piperidine rings with cis-selective hydrogen abstraction.
Reductive Amination: Double reductive amination of dialdehydes with amines under ruthenium(II) catalysis or microwave-mediated Leuckart reactions provide piperidine rings with high stereoselectivity. Sodium cyanoborohydride is often used as a reducing agent in these processes.
Hydrogenation of Pyridine Derivatives: Partial or full reduction of pyridine rings to piperidines via catalytic hydrogenation (e.g., using Raney-Ni or sodium tetrahydroborate) is a common method, allowing the preservation of aromatic moieties elsewhere in the molecule.
Indoline Functionalization and Methanol Group Introduction
The indoline moiety, particularly substituted at the 6-position, can be functionalized through:
Phosphonate Intermediate Route: A key intermediate phosphonate can be synthesized by reacting p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate, followed by formaldehyde treatment in basic aqueous solution. Subsequent deprotection and coupling with piperidin-4-yl derivatives yield indoline-based compounds with methanol substituents.
Carboxylic Acid Coupling: After deprotection of esters to carboxylic acids, coupling with piperidin-4-yl amines using activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like DIPEA facilitates the formation of amide linkages, anchoring the piperidine to the indoline ring.
Nucleophilic Substitution and Cyclization: Nucleophilic aromatic substitution on halogenated precursors followed by catalytic hydrogenation and cyclization steps can lead to benzimidazole or cyanoguanidine derivatives attached to piperidine rings, which are structurally related to indoline derivatives bearing methanol groups.
Representative Preparation Route (Based on Scheme from Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Phosphonate synthesis | p-Chlorobenzyl bromide + tert-butyl diethylphosphonoacetate + NaH | Intermediate phosphonate compound |
| 2 | Formaldehyde addition | Basic aqueous solution | Hydroxymethylated phosphonate intermediate |
| 3 | Ester deprotection | Trifluoroacetic acid (10% in CH2Cl2) | Carboxylic acid intermediate |
| 4 | Amide coupling | 1-(Piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one + HOBt + HBTU + DIPEA | Coupled amide product with piperidine linked to indoline |
| 5 | Final modifications (if any) | Catalytic hydrogenation or nucleophilic substitution | Functionalized this compound or analogs |
Catalytic and Reaction Condition Insights
Catalysts: Ruthenium(II), rhodium(I) complexes, and Raney-Ni are frequently employed for hydrogenation steps, providing stereoselective reduction of unsaturated precursors to piperidine rings.
Bases and Activating Agents: DIPEA is commonly used as a base in coupling reactions, while HOBt and HBTU serve as activating agents to facilitate amide bond formation.
Solvents and Temperature: Dimethylformamide (DMF) is a preferred solvent for coupling and nucleophilic substitution reactions, often performed at room temperature to moderate heat (up to 100 °C) depending on the step.
Analytical and Structural Confirmation
The synthesized compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra confirm the presence of piperidinyl protons, aromatic indoline signals, and methanol substituents.
Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns validate molecular weights and structural integrity.
Elemental Analysis: Confirms purity and composition of the final compounds.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Piperidine ring synthesis | Intramolecular cyclization, reductive amination | Triethylborane, Ru(II), Rh(I), NaBH4, Raney-Ni | Stereoselective, mild conditions preferred |
| Indoline methanol substitution | Phosphonate intermediate route + coupling | p-Chlorobenzyl bromide, tert-butyl diethylphosphonoacetate, formaldehyde, HOBt, HBTU, DIPEA | Efficient amide bond formation, controlled substitution |
| Final functionalization | Catalytic hydrogenation, nucleophilic substitution | Catalysts as above, DMF solvent | Enables introduction of diverse functional groups |
| Analytical confirmation | NMR, MS, elemental analysis | - | Ensures structural correctness and purity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(Piperidin-4-yl)indolin-6-yl)methanol, and how can purity be optimized?
- Methodology : A common approach involves condensation reactions under reflux conditions. For example, piperidine derivatives can be synthesized via refluxing in ethanol with catalytic piperidine (0.26 g per 1.5 mmol substrate) for 72–96 hours, followed by acidification with glacial acetic acid to precipitate the product . Purification via silica gel chromatography (diethyl ether/hexane, 8:2) and crystallization in methanol achieves >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry and functional groups (e.g., indoline and piperidine moieties) using ¹H/¹³C NMR, as demonstrated for analogous piperidinyl compounds .
- LC-MS/HRMS : Validate molecular weight (e.g., observed [M+H]⁺ peaks) and detect impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Q. How should this compound be stored to ensure stability?
- Methodology : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, as hydroxyl groups in similar compounds degrade under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Verification : Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to confirm batch consistency .
- Structural Reanalysis : Employ X-ray crystallography to rule out polymorphic variations or stereochemical misassignments .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, fixed incubation times) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs, as seen in PLK1 inhibitor studies .
- Metabolite Profiling : Apply LC-HRMS to identify metabolites in serum or hepatocyte models, referencing HMDB databases for annotation .
Q. How can in vivo pharmacokinetic (PK) studies be designed to optimize bioavailability?
- Methodology :
- Formulation : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility, as demonstrated for structurally related alcohols .
- Dosing Routes : Compare oral vs. intravenous administration in rodent models, monitoring plasma levels via LC-MS/MS .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during synthesis to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
